N-(2H-1,3-benzodioxol-5-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
This compound features a benzodioxole moiety (2H-1,3-benzodioxol-5-yl) linked via an acetamide group to a sulfanyl-substituted pyrido[1,2-a][1,3,5]triazin-4-one core. The pyrido-triazinone ring system is substituted with a methyl group at position 7, contributing to steric and electronic modulation. The sulfanyl bridge (-S-) connects the acetamide to the heterocyclic core, a structural motif common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-10-2-5-14-19-16(20-17(23)21(14)7-10)26-8-15(22)18-11-3-4-12-13(6-11)25-9-24-12/h2-7H,8-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHHENNKEKZEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a chemical compound with potential therapeutic applications. Its unique structure incorporates a benzodioxole moiety and a pyrido-triazinyl sulfanyl group, which may contribute to its biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
The molecular formula of this compound is C18H16N4O4S, with a molecular weight of 384.41 g/mol. The compound is characterized by its purity level of approximately 95% and is primarily utilized in research settings .
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets and pathways within biological systems. Such interactions may involve binding to enzymes or receptors that modulate cellular activities, potentially leading to various therapeutic effects .
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, related benzodioxole derivatives have shown efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was reported in the range of 31.25–62.5 µg/mL against standard bacterial strains .
Anticancer Potential
Research into the anticancer potential of related compounds suggests that they may inhibit tumor cell proliferation through multiple mechanisms. For example, some derivatives have been shown to induce apoptosis in cancer cells and inhibit critical signaling pathways involved in tumor growth .
Study 1: Antibacterial Efficacy
A study investigating the antibacterial efficacy of a structurally similar compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC value of 40 µg/mL against these pathogens, indicating potential for development as an antibacterial agent .
Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays performed on cancer cell lines revealed that compounds with similar moieties induced cell death in a dose-dependent manner. The results suggested that these compounds could be further explored for their potential as chemotherapeutic agents .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Insights and Trends
Core Heterocycle Impact: Pyrido-triazinones (target) vs. triazoles/benzimidazoles (analogs) exhibit distinct electronic profiles, affecting target selectivity (e.g., kinase vs. cyclooxygenase inhibition).
Sulfanyl vs. Sulfinyl/Sulfonyl :
- Sulfanyl’s reducibility may confer antioxidant properties, whereas sulfonyl groups enhance metabolic stability .
Substituent Effects :
- Benzodioxole’s electron-rich oxygen atoms improve membrane permeability compared to benzyloxy () or furan () groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
